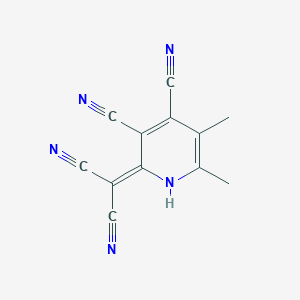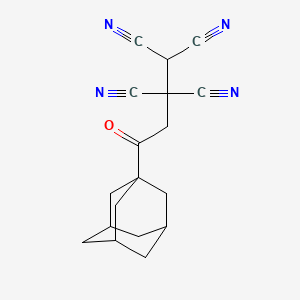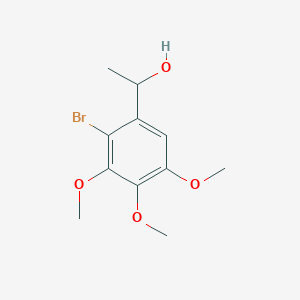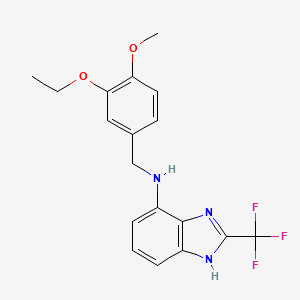
2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of dicyanomethylene compounds, which are characterized by the presence of two cyano groups attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile typically involves the condensation of aldehydes with malononitrile and 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This reaction is often catalyzed by metal-organic frameworks (MOFs) such as [Zr-UiO-66-PDC-SO3H]Cl, which provides a mesoporous environment conducive to the reaction . The reaction conditions usually involve moderate temperatures and atmospheric pressure, making it an efficient and scalable process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. The use of MOFs as catalysts in these reactors ensures high yields and purity of the final product. Additionally, electrochemical methods have been employed to synthesize the precursor compounds, further enhancing the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s electron-donating and electron-accepting properties enable it to participate in charge transfer processes, which are crucial for its applications in organic electronics. Additionally, its ability to form stable complexes with metal ions makes it a valuable component in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Dicyanomethylene)-5,6-dimethyl-1,2-dihydro-3,4-pyridinedicarbonitrile include:
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
- Dicyanomethylene-4H-benzopyran
- Dicyanomethylene-4H-pyran
Uniqueness
What sets this compound apart from these similar compounds is its unique structural configuration, which imparts distinct photophysical properties. Its high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies make it particularly suitable for applications in optoelectronics and photonics .
Properties
Molecular Formula |
C12H7N5 |
|---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-(dicyanomethylidene)-5,6-dimethyl-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C12H7N5/c1-7-8(2)17-12(9(3-13)4-14)11(6-16)10(7)5-15/h17H,1-2H3 |
InChI Key |
VGCRQOKQCOXTCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C(C#N)C#N)C(=C1C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol](/img/structure/B11059240.png)
![3'-(4-fluorophenyl)-5,7-dimethyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11059243.png)

![N-{4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11059252.png)
![3-(2-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059255.png)
![3-(Furan-2-yl)-5-(2-methoxyethyl)-4-(pyridin-2-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11059262.png)
![di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-phenylcyclohexane-1,3-dicarboxylate](/img/structure/B11059266.png)

![2-amino-4-(pentan-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11059290.png)
![2-chloro-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11059292.png)

![Ethyl 2-({[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11059308.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11059314.png)
![4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11059316.png)
